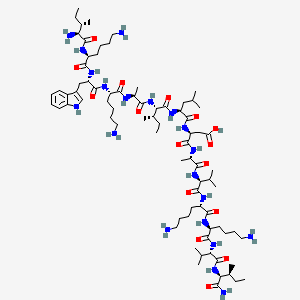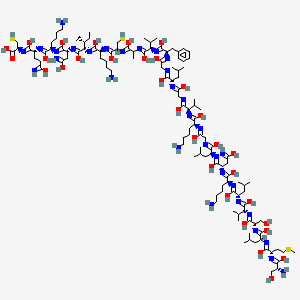
mastoparan-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mastoparan-A is a member of the class of mastopyrans that is a 14-amino acid polypeptide comprising isoleucyl, lysyl, tryptophyl, lysyl, alanyl, isoleucyl, leucyl, aspartyl, alanyl, valyl, lysyl, lysyl, valyl, and isoleucinamide residues coupled in sequence. It is the major active component of the venom of the hornet Vespa analis and causes degranulation of mast cells. It exhibits antimicrobial activity against both Gram-positive and -negative bacteria as well as haemolytic activity on chicken, human and sheep erythrocytes. It has a role as an antibacterial agent. It is a member of mastoparans and a peptidyl amide.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Mastoparan-A, derived from wasp venom, has demonstrated significant antitumor activity. In a study by Azevedo et al. (2015), it was found to induce apoptosis in melanoma cells through the mitochondrial apoptosis pathway. The study highlighted its effectiveness in reducing the growth of melanoma in mice, suggesting its potential as an anticancer agent (Azevedo et al., 2015).
Antimicrobial Activity
This compound exhibits potent antimicrobial properties. Silva et al. (2017) reported its efficacy against bacteria and fungi, including Staphylococcus aureus and Mycobacterium abscessus. The study demonstrated its potential for controlling micro-organisms causing infectious diseases (Silva et al., 2017).
Mastoparanogen Research
Xu et al. (2006) focused on the precursor of mastoparan, mastoparanogen, identifying several mastoparans in wasp venom. Understanding the precursor helps in comprehending the biosynthesis and functional implications of mastoparan (Xu et al., 2006).
Targeted Drug Delivery
Research by Yamada et al. (2005) explored using mastoparan in transferrin-modified liposomes for targeted cancer therapy. This study highlighted the potential of mastoparan in selective delivery systems to treat cancer more effectively (Yamada et al., 2005).
Plant Signaling Research
This compound has been used in plant signaling research. Miles et al. (2004) found that it activates plant MAP kinase signaling, suggesting its utility in studying plant cellular responses (Miles et al., 2004).
Insulin Secretion Studies
Amin et al. (2003) investigated mastoparan's role in stimulating insulin secretion from beta cells. This research provides insights into potential therapeutic applications for diabetes (Amin et al., 2003).
Eigenschaften
Bioaktivität |
Antibacterial |
|---|---|
Sequenz |
IKWKAILDAVKKVL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




